Bienvenue dans la boutique en ligne BenchChem!

Asperlicin

Cholecystokinin Receptor Antagonism CCK-A Binding Affinity Proglumide Comparison

Asperlicin (CAS 93413-04-8) is the first naturally occurring, non-peptide cholecystokinin CCK-A receptor antagonist, isolated from Aspergillus alliaceus. It occupies a unique intermediate potency niche (ID₅₀ ≈ 761 nM for amylase inhibition; IC₅₀ ≈ 1.4 µM for receptor binding) between weak proglumide and ultra-potent devazepide. This well-characterized quinazolino-benzodiazepine alkaloid provides a critical benchmark for SAR programs and a reliable reference standard for in vitro pancreatic acinar assays. Its demonstrated in vivo efficacy in acute pancreatitis models and extensive analog development history make it unmatched for labs requiring a chemically tractable, rigorously defined CCK-A antagonist scaffold.

Molecular Formula C31H29N5O4
Molecular Weight 535.6 g/mol
CAS No. 93413-04-8
Cat. No. B1663381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsperlicin
CAS93413-04-8
Synonyms(S-(2alpha,9beta,9(R*),9alpha,beta))-6,7-dihydro-7-((2,3,9,9a-tetrahydro-9-hydroxy-2-(2-methylpropyl)-3-oxo-1H-imidazo(1,2-a)indol-9-yl)methyl)quinazolino(3,2-a)(1,4)benzodiazepine-5,13-dione
asperlicin
Molecular FormulaC31H29N5O4
Molecular Weight535.6 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)N2C(N1)C(C3=CC=CC=C32)(CC4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O
InChIInChI=1S/C31H29N5O4/c1-17(2)15-22-29(39)36-25-14-8-5-11-20(25)31(40,30(36)34-22)16-23-26-32-21-12-6-3-9-18(21)28(38)35(26)24-13-7-4-10-19(24)27(37)33-23/h3-14,17,22-23,30,34,40H,15-16H2,1-2H3,(H,33,37)/t22-,23-,30-,31-/m0/s1
InChIKeyMGMRIOLWEROPJY-FPACPZPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Asperlicin CAS 93413-04-8: Non-Peptide CCK-A Antagonist for Peripheral Cholecystokinin Research


Asperlicin (CAS 93413-04-8) is a naturally occurring, non-peptide cholecystokinin (CCK) receptor antagonist isolated from the fermentation broth of the fungus Aspergillus alliaceus [1]. It is chemically classified as a quinazolino(3,2-a)(1,4)benzodiazepine alkaloid mycotoxin with the molecular formula C₃₁H₂₉N₅O₄ and a molecular weight of 535.6 g/mol [2]. Asperlicin functions as a selective, competitive antagonist primarily for the peripheral CCK-A (CCK₁) receptor subtype and exhibits long-lasting activity in vivo, distinguishing it from earlier peptide-based antagonists [1].

Why Asperlicin (93413-04-8) Cannot Be Readily Substituted by Other CCK Antagonists


CCK receptor antagonists represent a chemically and pharmacologically heterogeneous class of compounds with widely divergent potency, selectivity, and physicochemical properties. Proglumide and its glutaramic acid derivatives (e.g., lorglumide, loxiglumide) are structurally distinct from the benzodiazepine-based asperlicin and exhibit markedly lower receptor affinity and different solubility profiles [1]. Conversely, newer synthetic benzodiazepine antagonists such as devazepide (L-364,718, MK-329) were deliberately optimized from the asperlicin pharmacophore to achieve sub-nanomolar potency and oral bioavailability, making them far more potent but also functionally distinct tools [2]. Asperlicin occupies a specific, intermediate position as the foundational, naturally occurring non-peptide CCK-A antagonist, providing a unique comparator for SAR studies and a chemically tractable scaffold for analog development. Simply substituting one CCK antagonist for another without accounting for these quantitative differences in potency, selectivity, and in vivo half-life will confound experimental interpretation and invalidate cross-study comparisons.

Asperlicin (93413-04-8) Quantitative Differentiation Data for Scientific Procurement


Asperlicin Exhibits 300-400 Fold Higher CCK-A Receptor Affinity Compared to Proglumide

Asperlicin demonstrates a 300- to 400-fold greater affinity for peripheral CCK receptors (pancreatic, ileal, and gallbladder) compared to the prototypical glutaramic acid derivative CCK antagonist proglumide [1]. This substantial difference in receptor binding affinity directly translates to functional antagonism and is a primary rationale for selecting asperlicin over proglumide in experimental systems where the weak potency of proglumide would be a limiting factor.

Cholecystokinin Receptor Antagonism CCK-A Binding Affinity Proglumide Comparison

Asperlicin Is 400-Fold Less Potent Than Devazepide (L-364718) in Functional Amylase Secretion Assays

In isolated rat pancreatic acini, asperlicin produced a dose-dependent inhibition of CCK-8-stimulated amylase release with an ID₅₀ of 761 nM [1]. Under identical assay conditions, the synthetic benzodiazepine derivative devazepide (L-364718, MK-329) was approximately 400 times more potent, exhibiting an ID₅₀ of 1.7 nM [1]. This stark contrast in functional potency underscores that asperlicin is not a substitute for devazepide in experiments requiring maximal CCK-A blockade but rather serves as a key intermediate potency standard and structural progenitor.

Pancreatic Acini Amylase Secretion Functional Antagonism

Asperlicin Attenuates Experimental Acute Pancreatitis In Vivo at Defined Doses

In a rat model of sodium taurocholate-induced acute hemorrhagic pancreatitis (AHP), administration of asperlicin via intraperitoneal injection (2 doses of either 20 or 40 mg/kg) resulted in a significant reduction in serum amylase concentrations and attenuation of pancreatic histopathology compared to vehicle-treated controls [1]. This demonstrates the compound's functional efficacy in a complex, disease-relevant in vivo system, which is a critical differentiator from compounds with only in vitro activity data.

Acute Pancreatitis In Vivo Efficacy Therapeutic Model

Asperlicin Analog SAR: A 1.6 µM CCK-A Inhibitor Achieved in 3 Synthetic Steps from Tryptophan

Structure-activity relationship (SAR) studies on the asperlicin scaffold have yielded a simplified 1,4-benzodiazepin-2-one analog that retains potent CCK-A receptor antagonism. The most active analog in this series exhibited an IC₅₀ of 1.6 µM for the CCK-A receptor and was synthesized from L-tryptophan in only three steps with an overall yield of 48% [1]. This demonstrates the chemical tractability of the asperlicin pharmacophore for generating simplified, active analogs, a significant advantage for medicinal chemistry programs over more synthetically complex natural products.

Structure-Activity Relationship Medicinal Chemistry Analog Development

Asperlicin CCK-A Receptor Affinity (IC₅₀ ≈ 1.4 µM) Defined as Baseline for Analog Development

Asperlicin exhibits an IC₅₀ of approximately 1.4 µM for the CCK-A receptor, establishing a clear benchmark against which the potency of novel synthetic analogs can be measured [1]. This value is consistently referenced in medicinal chemistry literature as the starting point for optimization campaigns, providing a quantitative baseline that is essential for evaluating the success of structural modifications.

CCK-A Receptor Binding Potency Benchmarking Analog Comparison

Asperlicin Analog 17 Matches Potency but Exhibits Markedly Improved Aqueous Solubility

A key limitation of asperlicin is its poor aqueous solubility, which can complicate in vivo dosing and formulation. However, targeted structural modification yielded Analog 17, which retains potency equivalent to asperlicin on pancreatic CCK receptors while demonstrating a marked improvement in aqueous solubility [1]. This finding is crucial for researchers who require asperlicin's pharmacological profile but need better physicochemical properties for their specific experimental design.

Aqueous Solubility Formulation Analog Optimization

Optimal Research and Industrial Applications for Asperlicin (93413-04-8) Based on Quantitative Evidence


Asperlicin as a Standard Intermediate-Potency CCK-A Antagonist in Functional Pancreatic Acini Assays

For laboratories conducting routine in vitro functional assays on isolated pancreatic acini, asperlicin provides a well-characterized, intermediate-potency CCK-A antagonist. Its ID₅₀ of 761 nM for inhibiting amylase secretion is precisely defined, allowing it to serve as a reliable reference standard for calibrating assay sensitivity and benchmarking the activity of novel compounds. Its potency sits between the weak antagonist proglumide and the ultra-potent devazepide, filling a specific experimental niche [1].

Asperlicin as a Lead Scaffold for Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

The asperlicin core structure has been extensively modified to generate simplified analogs with retained micromolar activity (IC₅₀ = 1.6 µM) [2] and improved aqueous solubility [3]. This well-documented SAR landscape makes asperlicin an ideal starting point for academic and industrial medicinal chemistry programs aimed at developing novel, patentable CCK receptor ligands with tailored pharmacological and physicochemical properties.

Asperlicin for Investigating the Role of Endogenous CCK in Experimental Acute Pancreatitis Models

Asperlicin's demonstrated in vivo efficacy in attenuating sodium taurocholate-induced acute pancreatitis in rats validates its utility as a pharmacological tool for probing the role of endogenous CCK in the pathogenesis of pancreatic inflammatory diseases. The established dosing regimen (2 i.p. injections of 20-40 mg/kg) provides a proven experimental protocol for researchers studying pancreatic pathophysiology [4].

Asperlicin as a Foundational Comparator for Benchmarking Novel Non-Peptide CCK Antagonists

As the first naturally occurring, non-peptide CCK antagonist, asperlicin remains a critical comparator for evaluating the potency and selectivity of new synthetic CCK ligands. Its well-defined CCK-A receptor affinity (IC₅₀ ≈ 1.4 µM) and 300-400 fold advantage over proglumide provide quantitative benchmarks that are essential for contextualizing the performance of next-generation antagonists [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Asperlicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.